![molecular formula C11H13ClF2N2 B2356962 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 1909308-75-3](/img/structure/B2356962.png)
2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
“2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1909308-75-3 . It has a molecular weight of 246.69 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Physical And Chemical Properties Analysis
“2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” is a powder that is stored at room temperature .
Scientific Research Applications
Anticancer Properties
Indole derivatives have been explored extensively for their potential as anticancer agents. The unique structure of 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride may contribute to its ability to inhibit cancer cell growth. Researchers investigate its impact on specific cancer types, mechanisms of action, and potential synergies with existing therapies .
Antimicrobial Activity
Indoles exhibit promising antimicrobial properties. This compound could be evaluated for its effectiveness against bacteria, fungi, and other pathogens. Mechanistic studies are essential to understand how it interacts with microbial targets and whether it can serve as a novel antimicrobial agent .
Neuropharmacology
Given its indole moiety, this compound might influence neurotransmitter systems. Researchers could explore its effects on receptors, neurotransmitter release, and neuronal function. Investigating its potential as a neuroprotective or neuromodulatory agent is crucial .
Anti-inflammatory Effects
Indole derivatives often possess anti-inflammatory properties. Researchers could investigate whether 2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride modulates inflammatory pathways, potentially offering therapeutic benefits in conditions like autoimmune diseases or chronic inflammation .
Tubulin Polymerization Inhibition
Indoles have been studied as potential tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, affecting cell division and migration. Investigating whether this compound interferes with tubulin assembly could provide insights into its cytotoxic effects .
Plant Growth Regulation
Indole-3-acetic acid (IAA), a natural plant hormone derived from tryptophan, plays a crucial role in plant growth and development. Although not directly related to our compound, understanding its structural similarities to IAA could lead to insights into plant hormone analogs or regulators .
Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link Kasralikar, G. S., et al. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1-7. Link Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl … (2022). MedChemComm, 13(1), 1-8. Link
Safety and Hazards
The safety information for “2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound likely impacts multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Mechanistic studies of similar compounds have shown effects such as the induction of cell apoptosis, cell cycle arrest, and inhibition of tubulin polymerization . These effects suggest potential antiproliferative activities against certain cancer cell lines .
properties
IUPAC Name |
2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2.ClH/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6;/h4-5,15H,2-3,14H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYUQOFDBNTPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2F)F)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-difluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride |
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